molecular formula C17H16O6 B14273036 1,3,5,7-Tetramethoxy-9H-xanthen-9-one CAS No. 131032-93-4

1,3,5,7-Tetramethoxy-9H-xanthen-9-one

Cat. No.: B14273036
CAS No.: 131032-93-4
M. Wt: 316.30 g/mol
InChI Key: WOCVNFYOLVBBIP-UHFFFAOYSA-N
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Description

1,3,5,7-Tetramethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family Xanthones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1,3,5,7-Tetramethoxy-9H-xanthen-9-one typically involves the methoxylation of xanthone derivatives. The reaction conditions often include the use of methanol as a solvent and a catalyst such as sulfuric acid to facilitate the methoxylation process. Industrial production methods may involve more advanced techniques to ensure high yield and purity, such as the use of continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

1,3,5,7-Tetramethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5,7-Tetramethoxy-9H-xanthen-9-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and anti-inflammatory effects.

    Industry: It is used in the production of specialty chemicals and materials, such as fluorescent dyes and polymers.

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetramethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

1,3,5,7-Tetramethoxy-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:

Properties

CAS No.

131032-93-4

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

1,3,5,7-tetramethoxyxanthen-9-one

InChI

InChI=1S/C17H16O6/c1-19-9-5-11-16(18)15-12(21-3)6-10(20-2)7-13(15)23-17(11)14(8-9)22-4/h5-8H,1-4H3

InChI Key

WOCVNFYOLVBBIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)OC3=C(C2=O)C(=CC(=C3)OC)OC

Origin of Product

United States

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